molecular formula C11H24O B092646 5-Ethyl-2-nonanol CAS No. 103-08-2

5-Ethyl-2-nonanol

Cat. No. B092646
CAS RN: 103-08-2
M. Wt: 172.31 g/mol
InChI Key: WYXKGYXADPUOOM-UHFFFAOYSA-N
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Description

5-Ethyl-2-nonanol is a chemical compound with the molecular formula C11H24O . It has an average mass of 172.308 Da and a monoisotopic mass of 172.182709 Da .


Molecular Structure Analysis

The molecular structure of 5-Ethyl-2-nonanol can be represented as a 2D Mol file or a computed 3D SD file . The 3D structure can be viewed using Java or Javascript .

Scientific Research Applications

  • Pheromone Research : A study on the Asian palm weevil found that compounds similar to 5-Ethyl-2-nonanol, specifically 4-methyl-5-nonanol, act as male-produced aggregation pheromones. This research has applications in pest management and ecological studies (Oehlschlager et al., 1995).

  • Biodiesel Component Analysis : Ethyl nonanoate, chemically related to 5-Ethyl-2-nonanol, has been identified as a promising component of biodiesel. Its physical properties, such as speed of sound and density, were studied, highlighting its potential in alternative fuel applications (Zhan et al., 2019).

  • Synthesis of Chemical Isomers : Research on the synthesis of various branched para-nonylphenol isomers, which are structurally related to 5-Ethyl-2-nonanol, has implications for understanding and manufacturing complex chemical compounds (Ruß et al., 2005).

  • Photochemical Reactions : The photochemical properties of compounds related to 5-Ethyl-2-nonanol, like ethyl 5-oxo-2-phenyl-2,5-dihydroisoxazole-4-carboxylate, have been studied. This research is relevant in the field of photochemistry and organic synthesis (Ang & Prager, 1992).

  • Neurotoxicity Studies : The neurotoxicity of 5-nonanone, a compound related to 5-Ethyl-2-nonanol, was examined in rats, providing insights into the biological effects of similar chemical structures (Shifman et al., 1981).

  • Thermophysical Property Research : The study of 1-ethyl-3-methylimidazolium methylsulfate ionic liquid mixed with higher chain alcohols, including 1-nonanol, which is structurally akin to 5-Ethyl-2-nonanol, helps in understanding the thermophysical properties of such mixtures (Sandhya et al., 2017).

  • Metabolism of Jet Fuel Components : The metabolism of nonane, a jet fuel component related to 5-Ethyl-2-nonanol, in human liver microsomes, sheds light on the biological processing of such compounds (Edwards et al., 2005).

  • Molecular Dynamics in Nanoscale Confinement : Research on monohydroxy alcohols, including compounds like 2-ethyl-1-hexanol and 5-methyl-3-heptanol, related to 5-Ethyl-2-nonanol, helps in understanding the molecular dynamics under nanoscale confinement (Talik et al., 2020).

  • Liquid-Liquid Equilibrium Data : The study of liquid-liquid equilibria involving water, ethanol, and 1-nonanol provides valuable data for understanding the separation processes in chemical engineering (Kirbaslar et al., 2000).

  • Carcinogenicity of Alcoholic Beverages : Research on the carcinogenicity of alcoholic beverages, including the role of ethyl carbamate, offers insights into the health impacts of alcohol consumption (Baan et al., 2007).

Safety And Hazards

According to the Safety Data Sheets, 5-Ethyl-2-nonanol is toxic to aquatic life with long-lasting effects . It’s advised to avoid release to the environment, and in case of a spillage, it should be collected . In case of inhalation, move the victim into fresh air and if breathing is difficult, give oxygen . If it comes in contact with skin, wash off with soap and plenty of water . In case of ingestion, rinse mouth with water and do not induce vomiting .

properties

IUPAC Name

5-ethylnonan-2-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H24O/c1-4-6-7-11(5-2)9-8-10(3)12/h10-12H,4-9H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WYXKGYXADPUOOM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC(CC)CCC(C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H24O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10908149
Record name 5-Ethylnonan-2-ol
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

172.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Ethyl-2-nonanol

CAS RN

103-08-2
Record name 5-Ethyl-2-nonanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=103-08-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Nonanol, 5-ethyl-
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Record name 5-ETHYL-2-NONANOL
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Record name 5-Ethylnonan-2-ol
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Record name 5-ethylnonan-2-ol
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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